(E)-2-((4-(3-(thiophen-2-yl)acrylamido)but-2-yn-1-yl)oxy)benzamide
Description
(E)-2-((4-(3-(Thiophen-2-yl)acrylamido)but-2-yn-1-yl)oxy)benzamide is a synthetic small molecule characterized by a unique hybrid structure combining a thiophene ring, an acrylamido group, a rigid but-2-yn-1-yloxy spacer, and a benzamide moiety. The E-configuration of the acrylamido double bond ensures spatial orientation critical for molecular interactions.
Properties
IUPAC Name |
2-[4-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]but-2-ynoxy]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c19-18(22)15-7-1-2-8-16(15)23-12-4-3-11-20-17(21)10-9-14-6-5-13-24-14/h1-2,5-10,13H,11-12H2,(H2,19,22)(H,20,21)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXCVTKKIGSWMCP-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)OCC#CCNC(=O)C=CC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N)OCC#CCNC(=O)/C=C/C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-((4-(3-(thiophen-2-yl)acrylamido)but-2-yn-1-yl)oxy)benzamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and neuroprotection. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Acrylamide moiety : Known for its reactivity and biological activity.
- Thiophene ring : Contributes to its pharmacological properties.
- Benzamide backbone : Enhances solubility and bioavailability.
Research indicates that compounds with similar structures often exhibit various mechanisms, including:
- Inhibition of Enzymatic Activity : Compounds in this class may inhibit histone deacetylases (HDACs), leading to altered gene expression associated with cancer progression.
- Neuroprotective Effects : Some studies suggest that acrylamide derivatives can mitigate neurotoxicity by enhancing antioxidant defenses and reducing oxidative stress.
Anticancer Activity
Several studies have explored the anticancer potential of related acrylamide derivatives. For instance:
- Histone Deacetylase Inhibition : A study demonstrated that a derivative with a similar structure showed significant inhibition of HDAC1/2, resulting in reduced tumor growth in xenograft models. Specifically, compound 8b exhibited a tumor volume reduction of 60% at 45 mg/kg over 16 days .
| Compound | Tumor Volume Reduction (%) | Dosage (mg/kg) |
|---|---|---|
| 8b | 60 | 45 |
| MS-275 | 51 | 45 |
Neuroprotective Activity
In a zebrafish model, related compounds demonstrated protective effects against acrylamide-induced neurotoxicity by restoring glutathione levels and reducing pro-inflammatory markers . This suggests potential applications in treating oxidative stress-related neurological disorders.
Antimicrobial Properties
The presence of aromatic systems in acrylamides has been linked to antimicrobial activity. Compounds similar to this compound have shown effectiveness against various fungal strains, indicating potential for development as antifungal agents.
Study on Antinociceptive Effects
A recent study characterized the pharmacological activity of structurally similar compounds, DM497 and DM490, which are derivatives of acrylamides. These compounds were tested in a mouse model for their pain-relieving properties and showed significant efficacy through modulation of nicotinic acetylcholine receptors .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a thiophene ring system, which is significant for its biological properties. The synthesis typically involves multi-step organic reactions starting from thiophene derivatives. Key steps include:
- Preparation of Thiophene Ring : This initial step often employs thiophene derivatives as starting materials.
- Introduction of Functional Groups : Subsequent reactions introduce phenyl and acrylamido groups under controlled conditions to ensure high yield and purity.
- Purification : Techniques such as crystallization, distillation, and chromatography are utilized to purify the final product.
The molecular formula of (E)-2-((4-(3-(thiophen-2-yl)acrylamido)but-2-yn-1-yl)oxy)benzamide is CHNOS, with a molecular weight of approximately 342.41 g/mol.
Anticancer Properties
Recent studies indicate that this compound exhibits anticancer properties . It has been suggested that it can induce apoptosis in cancer cells through mechanisms such as caspase activation and cell cycle arrest. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines, including HepG2 cells. The compound's ability to disrupt cellular processes positions it as a promising candidate for cancer therapeutics .
Anti-inflammatory Activity
Thiophene derivatives have shown potential in inhibiting pro-inflammatory cytokines (e.g., TNF-α and IL-6), suggesting their use in treating inflammatory diseases. The compound's ability to modulate inflammatory pathways highlights its therapeutic promise .
Antiviral Applications
The compound has been identified as an anticoronaviral agent , indicating potential therapeutic applications against viral infections, particularly those caused by coronaviruses. Its ability to interact with various biological molecules allows it to serve as a probe for studying cellular processes, making it valuable in enzymology and molecular biology research .
Similar Compounds
| Compound Name | Structure | Notable Features |
|---|---|---|
| Thiophene-2-carboxylic acid | Structure | A simpler thiophene derivative with a carboxylic acid group. |
| 4-phenylthiophene-2-carboxylic acid | N/A | Contains a phenyl group and a carboxylic acid group. |
| 2-(3-thiophen-2-yl)acrylamido)thiophene | N/A | Similar but lacks the phenyl group. |
Uniqueness
This compound is unique due to its combination of functional groups and structural features. The presence of both phenyl and acrylamido groups, along with the thiophene ring system, gives it distinct chemical and biological properties that make it valuable for research and development across various scientific fields .
Comparison with Similar Compounds
Core Structural Features
The target compound shares a backbone with acrylamido-linked aromatic systems, such as the PTP1B inhibitors described in :
- 4-(3-(4-Methylphenyl)-2-(piperazine-1-yl)acrylamido)benzoic acid
- 4-(3-(4-Methylphenyl)-2-(piperidine-1-yl)acrylamido)benzoic acid
Key structural differences include:
- Aromatic substituent : Thiophen-2-yl (target) vs. 4-methylphenyl ( compounds). Thiophene, a bioisostere of phenyl, introduces distinct electronic and lipophilic properties.
- Functional group : Benzamide (target) vs. benzoic acid (). The amide group is neutral at physiological pH, whereas the carboxylic acid is deprotonated (negatively charged), affecting solubility and target interactions.
Physicochemical and Pharmacokinetic Properties
The 4-methyl group in compounds enhances lipophilicity and enzyme binding, whereas the thiophene in the target compound may reduce membrane permeability but improve metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
